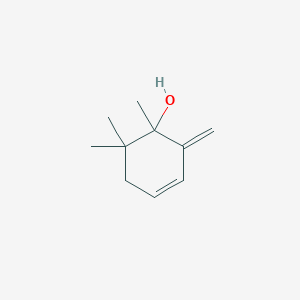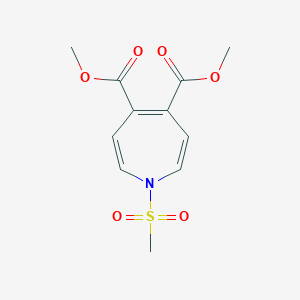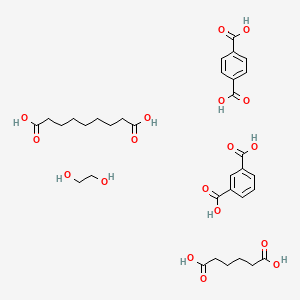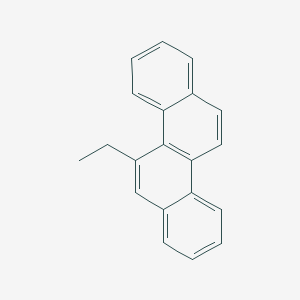![molecular formula C10H17N3O2 B14647371 N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea CAS No. 55807-62-0](/img/structure/B14647371.png)
N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propan-2-yl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is a chemical compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound’s structure includes two isopropyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Propan-2-yl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea typically involves the reaction of isopropylamine with an appropriate oxazole derivative. One common method includes the use of isopropyl isocyanate as a reagent, which reacts with the oxazole derivative under controlled conditions to form the desired urea compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
In an industrial setting, the production of N-Propan-2-yl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for achieving high yields and purity. The use of catalysts, such as metal complexes, can also enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Propan-2-yl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products Formed
Oxidation: Oxazole derivatives with different oxidation states.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Urea derivatives with substituted functional groups.
Applications De Recherche Scientifique
N-Propan-2-yl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of N-Propan-2-yl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. The presence of the oxazole ring and isopropyl groups enhances its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(propan-2-yl)(tert-butoxy)carbohydrazide
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
- Propan-2-yl 5-bromothiophene-2-carboxylate
Uniqueness
N-Propan-2-yl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea stands out due to its unique combination of the oxazole ring and isopropyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
55807-62-0 |
|---|---|
Formule moléculaire |
C10H17N3O2 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
1-propan-2-yl-3-(5-propan-2-yl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C10H17N3O2/c1-6(2)8-5-9(13-15-8)12-10(14)11-7(3)4/h5-7H,1-4H3,(H2,11,12,13,14) |
Clé InChI |
HHLGAYITPWSUSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=NO1)NC(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


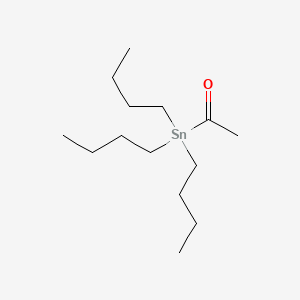
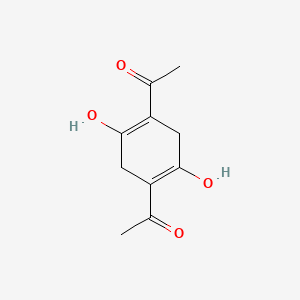


![4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate](/img/structure/B14647331.png)
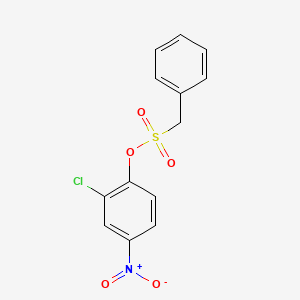
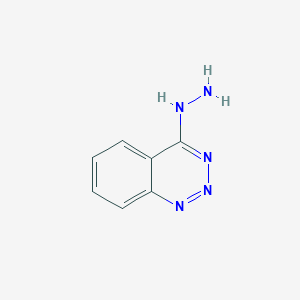
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)
![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)
